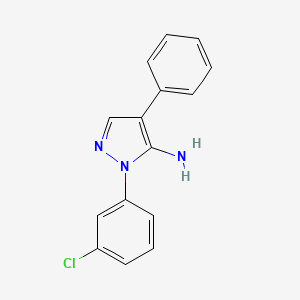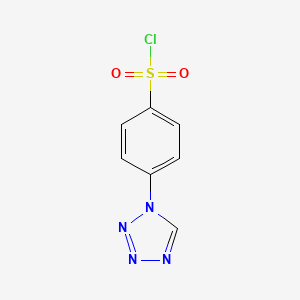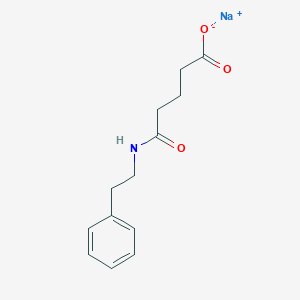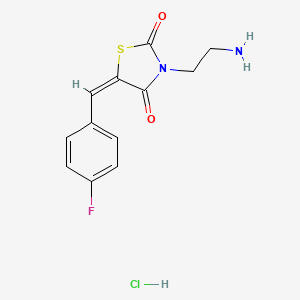
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine, also known as CP-4-PPA, is an organic compound with a wide range of applications in scientific research and industrial processes. CP-4-PPA is a yellow-green crystalline solid with a melting point of 167-169 °C and a boiling point of 302-305 °C. It is a versatile compound with a wide range of properties, such as high stability, low toxicity, and low volatility. CP-4-PPA is used in a variety of applications, including synthesis of organic compounds, catalytic processes, and as a reagent in biological and medicinal research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives of this compound exhibit significant antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents. These studies often involve molecular docking to identify interactions with various proteins, providing insights into potential mechanisms of action (Prabhudeva et al., 2017; Viji et al., 2020; B'Bhatt & Sharma, 2017).
Structural Analysis
The structural and molecular properties of these compounds have been a key area of research. Studies involving X-ray crystallography and spectroscopic methods like FTIR and NMR have provided detailed insights into the molecular structure and conformation of various derivatives. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Kumarasinghe et al., 2009; Jayasudha et al., 2020).
Potential Anticancer Activity
Pyrazole derivatives, including 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine, have shown promise in anticancer research. These compounds have been synthesized and evaluated for their potential as molecular targeted anticancer drugs. This line of research is driven by the ongoing need for more effective and less toxic cancer treatments (Liu et al., 2017; Gomha et al., 2014).
Quantum Chemical Calculations
Quantum chemical methods have been employed to analyze the properties of these compounds at the molecular level. These studies include the analysis of molecular orbitals, charge distribution, and electronic structure, which are essential for predicting reactivity and designing new compounds with desired properties (Viji et al., 2020).
Synthesis Optimization
Efforts have also been made to optimize the synthesis of these compounds. Improving the yield and efficiency of synthesis processes is crucial for their potential industrial production and application in various fields (Liu et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEMVLFMDXNHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324417 |
Source


|
| Record name | 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine | |
CAS RN |
324008-89-1 |
Source


|
| Record name | 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)


![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)